Morpholine-2-carbonitrile 4-methylbenzenesulfonate
CAS No.: 1820717-22-3
Cat. No.: VC3102845
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820717-22-3 |
|---|---|
| Molecular Formula | C12H16N2O4S |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;morpholine-2-carbonitrile |
| Standard InChI | InChI=1S/C7H8O3S.C5H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-5-4-7-1-2-8-5/h2-5H,1H3,(H,8,9,10);5,7H,1-2,4H2 |
| Standard InChI Key | ITGYILYLRHEVAV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C#N |
Introduction
Morpholine-2-carbonitrile 4-methylbenzenesulfonate is a heterocyclic organic compound that integrates a morpholine ring structure with a carbonitrile functional group and a sulfonate moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The sulfonate group enhances the solubility and reactivity of the compound, making it suitable for various synthetic pathways.
Synthesis Methods
The synthesis of Morpholine-2-carbonitrile 4-methylbenzenesulfonate typically involves nucleophilic substitution reactions or coupling reactions. A common method involves the reaction of morpholine with a suitable carbonitrile precursor, followed by sulfonation using 4-methylbenzenesulfonyl chloride.
Applications
This compound serves as a building block for synthesizing pharmaceuticals targeting various biological pathways and has applications in material science. It is particularly useful in the synthesis of heterocyclic compounds, such as thiazoles and their derivatives, which are valuable in medicinal chemistry and materials science.
Analytical Techniques
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound.
Research Findings and Data
| Property | Description |
|---|---|
| Molecular Formula | C12H16N2O4S |
| Molecular Weight | Approximately 284.33 g/mol |
| Synthesis Methods | Nucleophilic substitution or coupling reactions |
| Applications | Medicinal chemistry and material science |
| Analytical Techniques | IR, NMR, MS |
Detailed Research Findings
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Reactivity: The reactivity of Morpholine-2-carbonitrile 4-methylbenzenesulfonate is influenced by the electron-withdrawing nature of the carbonitrile and sulfonate groups, which can stabilize intermediates during reactions.
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Kinetic Studies: Reaction rates are influenced by solvent polarity and temperature, affecting nucleophilicity and electrophilicity.
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